molecular formula C11H12BrNO2 B1270980 3-Bromo-5-methoxy-4-propoxybenzonitrile CAS No. 515848-04-1

3-Bromo-5-methoxy-4-propoxybenzonitrile

Cat. No.: B1270980
CAS No.: 515848-04-1
M. Wt: 270.12 g/mol
InChI Key: PLJGWERCISNRNX-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-propoxybenzonitrile: is an organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . It is characterized by the presence of a bromine atom, a methoxy group, a propoxy group, and a nitrile group attached to a benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxy-4-propoxybenzonitrile typically involves the bromination of 5-methoxy-4-propoxybenzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-5-methoxy-4-propoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-propoxybenzonitrile involves its interaction with specific molecular targets in biological systems. The bromine atom and nitrile group are key functional groups that contribute to its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison: 3-Bromo-5-methoxy-4-propoxybenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-5-methoxy-4-propoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJGWERCISNRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364489
Record name 3-bromo-5-methoxy-4-propoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515848-04-1
Record name 3-bromo-5-methoxy-4-propoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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